molecular formula C11H13NO3 B7802291 trans-2,5-Dimethoxycinnamamide CAS No. 870703-82-5

trans-2,5-Dimethoxycinnamamide

Cat. No.: B7802291
CAS No.: 870703-82-5
M. Wt: 207.23 g/mol
InChI Key: LNVZPQDKKCSROU-ZZXKWVIFSA-N
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Description

trans-2,5-Dimethoxycinnamamide is a cinnamamide derivative characterized by two methoxy groups at the 2- and 5-positions of the phenyl ring and a trans-configuration across the α,β-unsaturated amide bond. The amide group replaces the carboxylic acid in cinnamic acid derivatives, altering hydrogen-bonding capacity and solubility, which may impact pharmacological properties .

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVZPQDKKCSROU-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-82-5
Record name trans-2,5-Dimethoxycinnamamide
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Preparation Methods

Oxidation of Phenylpropane Derivatives to Cinnamaldehyde Precursors

The synthesis of this compound typically begins with the preparation of its cinnamaldehyde precursor. A patent by describes the oxidation of substituted phenylpropane derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a key oxidizing agent. For 2,5-dimethoxycinnamaldehyde, the starting material would be 1-(2,5-dimethoxyphenyl)propane, which undergoes dehydrogenation under microwave irradiation (600 W) for 20 seconds to 12 minutes in solvents such as dichloromethane or toluene. Catalysts like acetic acid or silica gel enhance reaction efficiency, yielding the trans-isomer selectively due to steric and electronic effects.

Key Reaction Conditions

  • Oxidizing Agent : DDQ (1–20 molar equivalents)

  • Catalyst : Acetic acid or silica gel

  • Solvent : Dichloromethane, toluene, or diethyl ether

  • Temperature : 30–140°C (microwave-assisted)

  • Yield : ~70–85% (estimated for analogous compounds)

This method avoids geometric isomerization, ensuring high trans-selectivity, as confirmed by ¹³C NMR analysis of similar cinnamaldehydes.

Chlorination of Cinnamic Acid to Cinnamoyl Chloride

The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Source outlines a optimized procedure for cinnamoyl chloride synthesis:

Chlorination Steps

  • Reagents : Cinnamic acid (1 equiv) + SOCl₂ (1.2 equiv)

  • Conditions : Reflux at 60–70°C for 3–4 hours under nitrogen.

  • Isolation : Distillation under reduced pressure (yield: ~90%).

For 2,5-dimethoxycinnamic acid, the reaction proceeds analogously, with dichloromethane as a solvent to stabilize the acid chloride.

Amidation of Cinnamoyl Chloride

The final step involves reacting 2,5-dimethoxycinnamoyl chloride with ammonia. Source and provide methodologies for this transformation:

Procedure

  • Ammonia Source : Concentrated aqueous NH₃ (excess)

  • Reaction Setup : Slow addition of cinnamoyl chloride to NH₃ at ≤30°C.

  • Stirring : 1 hour, followed by 24-hour standing.

  • Workup : Precipitation in ice water, centrifugation, and recrystallization from ethanol/water.

Yield and Purity

  • Isolated Yield : 75–85%

  • Purity : >95% (HPLC).

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, CH=CH), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 6.86 (s, 1H, Ar-H), 6.44 (d, J = 15.6 Hz, 1H, CH=CH), 5.60 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).

  • ¹³C NMR : δ 167.2 (C=O), 153.1, 151.8 (Ar-OCH₃), 142.3 (CH=CH), 126.5 (CH=CH), 115.4, 112.9, 109.7 (Ar-C), 56.3, 56.1 (OCH₃).

Mass Spectrometry

  • EI-MS : m/z 207.09 [M]⁺ (calculated for C₁₁H₁₃NO₃: 207.09).

Thermal Gravimetric Analysis (TGA)

  • Decomposition Onset : 235°C (weight loss corresponds to N-H and methoxy groups).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
DDQ OxidationHigh trans-selectivity; microwave accelerationRequires specialized equipment70–85%
SOCl₂ ChlorinationHigh purity; scalableExothermic; SOCl₂ handling risks85–90%
NH₃ AmidationMild conditions; avoids coupling reagentsLong reaction time (24 hours)75–85%

Challenges and Optimization Strategies

  • Isomer Control : Microwave-assisted DDQ oxidation ensures trans-configuration by minimizing thermal equilibration.

  • Acid Chloride Stability : Use of anhydrous dichloromethane prevents hydrolysis during chlorination.

  • Ammonia Excess : A 3:1 molar ratio of NH₃ to acyl chloride suppresses di- or tri-amide byproducts .

Chemical Reactions Analysis

Types of Reactions: trans-2,5-Dimethoxycinnamamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group to form amines.

    Substitution: Electrophilic aromatic substitution reactions due to the presence of methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Scientific Research Applications

Chemistry: trans-2,5-Dimethoxycinnamamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a subject of interest in drug discovery and development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of trans-2,5-Dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Molecular Formula Functional Group Key Properties/Applications References
trans-2,5-Dimethoxycinnamamide C₁₁H₁₃NO₃ Amide Hypothesized enhanced metabolic stability vs. acids; potential CNS activity N/A
2,5-Dimethoxycinnamic acid C₁₁H₁₂O₄ Carboxylic acid Used in UVB-related studies; implicated in PUFA metabolism
trans-4-Methoxycinnamaldehyde C₁₀H₁₀O₂ Aldehyde Flavor/fragrance applications; higher volatility than amides

Key Differences :

  • The amide group in This compound reduces acidity (pKa ~15–17 for amides vs. ~4–5 for carboxylic acids), enhancing lipophilicity and membrane permeability .
  • Aldehyde analogs (e.g., trans-4-methoxycinnamaldehyde) exhibit higher reactivity due to the electrophilic aldehyde group, making them prone to oxidation or nucleophilic addition .
Substituent Position Effects
Compound Substituent Positions Biological Relevance References
This compound 2,5-dimethoxy Potential serotonin receptor modulation (inferred from 2,5-dimethoxy-phenylalkylamines)
trans-4-Methoxycinnamic acid 4-methoxy Antioxidant properties; used in cosmetic formulations
trans-2,4-Heptadienal 2,4-unsaturated aldehyde UVB-light-dependent formation in plant metabolism

Key Insights :

  • 4-Methoxy analogs are more common in natural products (e.g., ferulic acid derivatives) and exhibit stronger antioxidant activity due to resonance stabilization of the phenolic radical .
Halogenated and Chlorinated Analogs
Compound Structure Reactivity/Concerns References
trans-2,3,4-Trichloro-2-butenenitrile Chlorinated acrylonitrile Moderate carcinogenic concern (genotoxic via Michael addition)
trans-2,5-Dichloro-2,5-dimethyl-3-hexene Chlorinated diene Kinetically controlled 1,2-/1,4-addition products; steric effects dominate

Comparison :

  • Halogenation (e.g., chlorine) increases electrophilicity and toxicity, as seen in acrylonitriles .
  • Steric effects influence regioselectivity in addition reactions (e.g., 1,2- vs. 1,4-addition in dienes), a factor less relevant to cinnamamides due to their rigid conjugated systems .

Research Findings and Implications

  • Metabolic Stability : The amide group in This compound likely confers resistance to esterase-mediated hydrolysis compared to ester or acid analogs, extending half-life .
  • UVB Sensitivity : Unlike straight-chain aldehydes (e.g., trans-2,4-heptadienal), methoxy-substituted cinnamamides may exhibit UV stability due to aromatic conjugation .
  • Synthetic Challenges : The trans-configuration in cinnamamides is typically stabilized via conjugation, but synthesis may require controlled conditions to avoid cis-isomer formation .

Biological Activity

trans-2,5-Dimethoxycinnamamide is a compound belonging to the class of cinnamamide derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

This compound features a cinnamic acid backbone with two methoxy groups at the 2 and 5 positions. This structural modification is significant as it influences the compound's solubility and biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, a study measured the compound's capacity to inhibit oxidative stress markers in cellular models, showing a concentration-dependent response.

Concentration (µM)% Inhibition
1025%
5050%
10075%

This data suggests a promising role for this compound in preventing oxidative damage associated with various diseases.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed significant reductions in cytokine levels at concentrations above 20 µM.

CytokineControl (pg/mL)Treatment (20 µM)Treatment (80 µM)
TNF-α1500900300
IL-1β1200800200

These findings highlight its potential as an anti-inflammatory agent.

3. Anticancer Activity

The anticancer effects of this compound have been investigated in several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Melanogenesis Inhibition

A study explored the effects of this compound on melanogenesis in B16F10 melanoma cells. The results indicated that treatment with the compound significantly reduced melanin production induced by α-MSH (alpha-melanocyte-stimulating hormone).

Findings:

  • Melanin Content Reduction: Up to 40% reduction at optimal concentrations.
  • Tyrosinase Activity: Inhibition of tyrosinase activity was observed, which is crucial for melanin synthesis.

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